molecular formula C3H6O3<br>C3H6O3<br>CH3CHOHCOOH B042761 Lactic acid CAS No. 50-21-5

Lactic acid

Cat. No.: B042761
CAS No.: 50-21-5
M. Wt: 90.08 g/mol
InChI Key: JVTAAEKCZFNVCJ-UHFFFAOYSA-N
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Description

Lactic acid, also known as 2-hydroxypropanoic acid, is an organic acid with the molecular formula C₃H₆O₃. It is a colorless, water-soluble liquid in its pure form and is commonly found in various biological systems, including the human body. This compound is produced naturally during anaerobic respiration in muscles and is also a key component in fermented dairy products like yogurt and cheese .

Mechanism of Action

Target of Action

Lactic acid, also known as lactate, is a key player in various metabolic processes within the body. It primarily targets cells, tissues, and organs, playing a crucial role in their proper functioning . This compound is particularly significant in the field of immunology, where it acts as a metabolic feedback regulator and a distinct signaling molecule . It has cell, receptor, mediator, and microenvironment-specific effects that augment T helper (Th)17, macrophage (M)2, tumor-associated macrophage, and neutrophil functions .

Mode of Action

This compound is produced during glycolytic ATP production and can be used for energy production, gluconeogenesis, and autocrine, paracrine, and endocrine signaling . It interacts with its targets by being metabolized ultimately to carbon dioxide and water, which requires the consumption of hydrogen cations . This process is fully aerobic, meaning it occurs during normal respiration .

Biochemical Pathways

This compound is a vital component of the this compound fermentation process, a metabolic pathway converting sugars, primarily glucose, into this compound .

Pharmacokinetics

The pharmacokinetics of this compound involve its production, metabolism, and excretion. This compound is produced by the body’s metabolic process to produce energy during strenuous activity . It is then metabolized to carbon dioxide and water, which requires the consumption of hydrogen cations . The renal excretion of any this compound that manages to be absorbed into the circulation has been determined to be 3% or less and is generally complete within 24 hours .

Result of Action

The action of this compound results in several beneficial effects on the body. It plays an important role in cellular respiration, glucose production, regulation of inflammation, and molecular signaling . This compound is an important fuel source for muscles during exercise, including those in the heart . It also has anti-inflammatory effects and promotes immune tolerance .

Action Environment

The action of this compound is influenced by various environmental factors. For instance, the presence of this compound bacteria (LAB) in fermented foods plays a crucial role in positively impacting the host’s gut microbiome composition and overall health . LABs are known for their antioxidant abilities, which help reduce oxidative reactions in foods and improve their functional properties . Moreover, environmental osmotic stress can affect the production of this compound .

Biochemical Analysis

Biochemical Properties

Lactic acid participates in various biochemical reactions. It interacts with enzymes, proteins, and other biomolecules. For instance, this compound bacteria (LAB) have been evaluated for their remarkable functional properties in different studies as potential probiotic candidates . This compound is an important molecule in cellular respiration, glucose production, regulation of inflammation, and molecular signaling .

Cellular Effects

This compound has significant effects on various types of cells and cellular processes. It influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism . For example, this compound can be used in gluconeogenesis, a process that takes place in both the liver and kidneys, that can convert this compound to glucose by consuming oxygen and ATP .

Molecular Mechanism

This compound exerts its effects at the molecular level through various mechanisms. This modification can influence the activity of various proteins and alter gene expression .

Temporal Effects in Laboratory Settings

The effects of this compound can change over time in laboratory settings. For instance, LAB have two temporal stages of succession during the fermentation of Daqu . Information on this compound’s stability, degradation, and long-term effects on cellular function observed in in vitro or in vivo studies is still being researched.

Dosage Effects in Animal Models

The effects of this compound can vary with different dosages in animal models. For instance, some studies have injected this compound into animal models, and H+ ions are likely produced alongside lactate in many animal models . The pH effects can be buffered by bicarbonate or other molecules, but this varies with the organ involved .

Transport and Distribution

This compound is transported and distributed within cells and tissues. It is transported across the plasma membrane by several monocarboxylate transporters (MCTs) that belong to the SLC16 gene family . This compound can be produced under fully aerobic conditions and utilized in diverse cells to fulfill several purposes including a major energy source .

Subcellular Localization

Lactate can be produced in one cell type and consumed in another, transcending compartment barriers . Protein lactylation, a post-translational modification induced by this compound, occurs in diverse non-histone proteins and histones in different subcellular localizations of the cell .

Preparation Methods

Synthetic Routes and Reaction Conditions: Lactic acid can be synthesized through chemical and biological methods. The chemical synthesis typically involves the hydrolysis of lactonitrile, which is produced from acetaldehyde and hydrogen cyanide. The reaction conditions include acidic or basic hydrolysis to yield this compound .

Industrial Production Methods: The industrial production of this compound is predominantly carried out through microbial fermentation. Renewable resources such as glucose, sucrose, and starch are fermented using this compound bacteria like Lactobacillus species. The fermentation process is followed by purification steps, including precipitation, solvent extraction, and membrane separation, to obtain pure this compound .

Chemical Reactions Analysis

Types of Reactions: Lactic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

    Oxidation: Pyruvic acid.

    Reduction: Propionic acid.

    Esterification: Ethyl lactate.

Scientific Research Applications

Lactic acid has a wide range of applications in various fields:

    Chemistry: Used as a precursor for the synthesis of polythis compound, a biodegradable polymer.

    Biology: Plays a role in cellular respiration and metabolism.

    Medicine: Used in intravenous fluids to treat acidosis and as a component in cosmetic products for its exfoliating properties.

    Industry: Employed in food preservation, leather tanning, and textile dyeing

Comparison with Similar Compounds

Lactic acid is often compared with other hydroxy acids:

Uniqueness: this compound is unique due to its dual role as both a metabolic intermediate and a signaling molecule. Its ability to be produced through renewable resources and its biodegradability make it an environmentally friendly compound .

Properties

IUPAC Name

2-hydroxypropanoic acid
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InChI

InChI=1S/C3H6O3/c1-2(4)3(5)6/h2,4H,1H3,(H,5,6)
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InChI Key

JVTAAEKCZFNVCJ-UHFFFAOYSA-N
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Canonical SMILES

CC(C(=O)O)O
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Molecular Formula

C3H6O3, Array, HC3H5O3
Record name LACTIC ACID
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Related CAS

26100-51-6
Record name (±)-Poly(lactic acid)
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DSSTOX Substance ID

DTXSID7023192
Record name Lactic acid
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Molecular Weight

90.08 g/mol
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Physical Description

Lactic acid appears as a colorless to yellow odorless syrupy liquid. Corrosive to metals and tissue. Used to make cultured dairy products, as a food preservative, and to make chemicals., Liquid, Colourless or yellowish, nearly odourless, syrupy liquid to solid, Thick liquid or crystals, colorless to yellow; mp = 17 deg C; [ICSC], VISCOUS COLOURLESS-TO-YELLOW LIQUID OR COLOURLESS-TO-YELLOW CRYSTALS., colourless to yellow hygroscopic crystals becoming syrupy liquid; odourless
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Boiling Point

122 °C at 15 mm Hg
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Flash Point

113 °C (235 °F) - closed cup, 110 °C c.c.
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Solubility

Completely soluble in water, Miscible with water, Completely soluble in ethanol, diethyl ether, and other organic solvents which are miscible with water. It is virtually insoluble in benzene and chloroform., Miscible with glycerol, Soluble in alcohol and furfurol; slightly soluble in ether; insoluble in chloroform, petroleum ether, carbon disulfide. Miscible with alcohol-ether solution., Solubility in water: miscible, miscible with water, glycerol, glycols, oils, miscible at room temperature (in ethanol)
Record name Lactic acid
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Density

1.2 at 68 °F (USCG, 1999) - Denser than water; will sink, 1.2060 g/cu cm at 21 °C, Relative density (water = 1): 1.2, 1.200-1.209
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Vapor Pressure

0.08 [mmHg], 0.0813 mm Hg at 25 °C
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Mechanism of Action

Lactate ions are metabolized ultimately to carbon dioxide and water, which requires the consumption of hydrogen cations.
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Color/Form

Crystals (melt at 16.8 °C), Yellow to colorless crystals or syrupy 50% liquid, Viscous, colorless to yellow liquid or colorless to yellow crystals

CAS No.

50-21-5, 598-82-3, 26100-51-6
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Melting Point

16.8 °C, Crystals from ether and isopropyl ether; melting point = 52.8 °C; pK = 3.83; soluble in water, alcohol, acetone, ether, glycerol; practically insoluble in chloroform. /D-lactic acid/, Crystals from acetic acid or chloroform; melting point = 53 °C; pK = 3.79 at 25 °C. /L-lactic acid/, 17 °C
Record name Lactic acid
Source DrugBank
URL https://www.drugbank.ca/drugs/DB04398
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Lactic acid
Source Haz-Map, Information on Hazardous Chemicals and Occupational Diseases
URL https://haz-map.com/Agents/1416
Description Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents.
Explanation Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission.
Record name LACTIC ACID
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/800
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name LACTIC ACID
Source ILO-WHO International Chemical Safety Cards (ICSCs)
URL https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0501
Description The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace.
Explanation Creative Commons CC BY 4.0

Retrosynthesis Analysis

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.